5-chloro-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide 5-chloro-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 941906-33-8
VCID: VC6712240
InChI: InChI=1S/C19H21ClN2O4S/c1-3-10-22-16-7-6-15(11-13(16)4-9-19(22)23)21-27(24,25)18-12-14(20)5-8-17(18)26-2/h5-8,11-12,21H,3-4,9-10H2,1-2H3
SMILES: CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Molecular Formula: C19H21ClN2O4S
Molecular Weight: 408.9

5-chloro-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

CAS No.: 941906-33-8

Cat. No.: VC6712240

Molecular Formula: C19H21ClN2O4S

Molecular Weight: 408.9

* For research use only. Not for human or veterinary use.

5-chloro-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide - 941906-33-8

Specification

CAS No. 941906-33-8
Molecular Formula C19H21ClN2O4S
Molecular Weight 408.9
IUPAC Name 5-chloro-2-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Standard InChI InChI=1S/C19H21ClN2O4S/c1-3-10-22-16-7-6-15(11-13(16)4-9-19(22)23)21-27(24,25)18-12-14(20)5-8-17(18)26-2/h5-8,11-12,21H,3-4,9-10H2,1-2H3
Standard InChI Key ZWDXAWQVVINSDX-UHFFFAOYSA-N
SMILES CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The molecular formula C19H21ClN2O4S\text{C}_{19}\text{H}_{21}\text{ClN}_2\text{O}_4\text{S} (molecular weight: 408.9 g/mol) encapsulates a bifunctional design. The benzene ring at position 1 features a chlorine atom at carbon 5 and a methoxy group at carbon 2, while the sulfonamide bridge (-SO2_2NH-) connects to a tetrahydroquinoline system substituted with a propyl group at nitrogen and a ketone at position 2. This arrangement creates a planar aromatic domain (benzene) fused to a partially saturated bicyclic system (tetrahydroquinoline), enabling diverse intermolecular interactions.

Key Structural Attributes:

PropertyValue
IUPAC Name5-chloro-2-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
CAS Registry941906-33-8
Molecular FormulaC19H21ClN2O4S\text{C}_{19}\text{H}_{21}\text{ClN}_2\text{O}_4\text{S}
Molecular Weight408.9 g/mol
SMILESCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3

The tetrahydroquinoline moiety introduces conformational flexibility, critical for target binding, while the sulfonamide group enhances solubility and hydrogen-bonding capacity.

Synthesis and Optimization

Reaction Pathways and Conditions

Synthesis typically proceeds via a multi-step sequence:

  • Quinoline Core Formation: Cyclization of aniline derivatives with propionaldehyde under acidic conditions generates the 1-propyl-tetrahydroquinoline scaffold.

  • Sulfonamide Coupling: Reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with the tetrahydroquinoline amine intermediate in dichloromethane, using triethylamine as a base, yields the target compound.

Critical Parameters:

  • Oxidation Control: Potassium permanganate ensures selective oxidation of the tetrahydroquinoline’s C2 position to a ketone without over-oxidizing the ring.

  • Reduction Steps: Sodium borohydride stabilizes intermediates during propyl group introduction.

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield (reported ~65–72%).

Biological Activities and Mechanisms

Enzymatic Inhibition

Structural analogs of this compound, particularly aryl sulfonamides, demonstrate potent inhibition of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme implicated in pathological calcification . The sulfonamide group coordinates with TNAP’s zinc-active site, while the methoxybenzene and tetrahydroquinoline moieties enhance hydrophobic interactions with peripheral pockets .

Anticancer Activity

In vitro studies on breast cancer cell lines (MCF-7) reveal dose-dependent cytotoxicity (IC50_{50} ~12 µM), attributed to topoisomerase II inhibition and reactive oxygen species generation. The propyl side chain may enhance membrane permeability, as evidenced by 2.3-fold higher intracellular accumulation compared to non-alkylated analogs.

Future Research Directions

  • Pharmacokinetic Profiling: Evaluate oral bioavailability and blood-brain barrier penetration to expand CNS applications.

  • Structural Hybridization: Incorporate fluorinated groups to enhance metabolic stability and target affinity.

  • Clinical Translation: Initiate Phase I trials for oncology indications, leveraging existing safety data from sulfonamide-class drugs.

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